N-Propylnorapomorphine HCl

Dopamine Receptor Binding Affinity D2(High)

N-Propylnorapomorphine hydrochloride (NPA HCl, CAS 84454-80-8), an aporphine alkaloid derivative, is a high-potency dopamine receptor ligand with pronounced selectivity for D2 and D3 receptor subtypes. The hydrochloride salt form of this synthetic compound is supplied as an off-white solid, exhibiting solubility in acidic media and moderate solubility in aqueous buffers when formulated with antioxidants to mitigate rapid oxidative degradation.

Molecular Formula C19H22ClNO2
Molecular Weight 331.8 g/mol
CAS No. 84454-80-8
Cat. No. B12284320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propylnorapomorphine HCl
CAS84454-80-8
Molecular FormulaC19H22ClNO2
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESCCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl
InChIInChI=1S/C19H21NO2.ClH/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14;/h3-7,15,21-22H,2,8-11H2,1H3;1H
InChIKeyPCOQOGIDTIFQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propylnorapomorphine HCl (CAS 84454-80-8): Core Molecular and Pharmacological Profile for Research Sourcing


N-Propylnorapomorphine hydrochloride (NPA HCl, CAS 84454-80-8), an aporphine alkaloid derivative, is a high-potency dopamine receptor ligand with pronounced selectivity for D2 and D3 receptor subtypes [1]. The hydrochloride salt form of this synthetic compound is supplied as an off-white solid, exhibiting solubility in acidic media and moderate solubility in aqueous buffers when formulated with antioxidants to mitigate rapid oxidative degradation . As a research tool, NPA HCl enables precise interrogation of dopaminergic signaling pathways, serving as both a potent D2/D3 agonist in its R(-) enantiomeric form and a limbic-selective antagonist in its S(+) configuration, thereby offering distinct experimental utility that cannot be replicated by more generic dopamine agonists such as apomorphine or quinpirole [2].

N-Propylnorapomorphine HCl Procurement: Why Generic Dopamine Agonist Substitution Is Not a Tenable Option


Substituting N-Propylnorapomorphine HCl with structurally or pharmacologically related dopamine agonists (e.g., apomorphine, quinpirole, or ropinirole) introduces unacceptable variability across key experimental parameters. NPA HCl demonstrates a unique constellation of properties—including markedly enhanced D2 receptor affinity (Ki approximately 0.18 nM for the high-affinity state) relative to apomorphine (Ki approximately 1.8 nM) [1], a distinct brain penetration profile that yields a brain-content-based potency ratio of 0.39 versus apomorphine's baseline of 1.0 [2], and enantiomer-specific functional divergence wherein the R(-) isomer acts as a full D2 agonist while the S(+) isomer functions as a limbic-selective antagonist [3]. These quantitative differences are not merely incremental; they fundamentally alter experimental outcomes in behavioral pharmacology, receptor occupancy studies, and PET imaging applications. The use of alternative agonists without rigorous revalidation of concentration-response relationships would therefore compromise data integrity, reproducibility, and cross-study comparability.

N-Propylnorapomorphine HCl: Quantitative Comparative Evidence for Informed Scientific Selection


Superior D2(High) Receptor Affinity of N-Propylnorapomorphine HCl Relative to Apomorphine and Clinical Dopamine Agonists

N-Propylnorapomorphine HCl exhibits a dissociation constant (Ki) of 0.18 nM at the high-affinity state of the dopamine D2 receptor (D2(High)), which is approximately 10-fold lower (i.e., 10-fold higher affinity) than the Ki of 1.8 nM observed for apomorphine under identical assay conditions [1]. This enhanced affinity positions NPA HCl as one of the most potent D2(High) agonists reported, exceeding the affinities of several clinically utilized dopamine agonists, including bromocriptine (Ki = 0.9 nM), quinagolide (Ki = 0.52 nM), and cabergoline (Ki = 0.36 nM) [1].

Dopamine Receptor Binding Affinity D2(High) Receptor Occupancy

Enhanced In Vivo Behavioral Potency of R(-)-N-Propylnorapomorphine HCl Compared to Apomorphine in Rodent Models

In direct comparative studies in novice mice, R(-)-N-propylnorapomorphine HCl was found to be 2.3 times more active than apomorphine in inducing stereotypic behavior [1]. This potency differential is further amplified in reserpine-pretreated animals (24-hour pretreatment), where NPA HCl demonstrates 6.5 times greater activity in producing locomotor stimulation and 8.7 times greater activity in inducing stereotypy compared to apomorphine [1]. Electrophysiological recordings in rat substantia nigra provide additional quantitative validation: R(-)-NPA inhibits dopamine neuron firing with an ID50 of 2.0 ± 0.4 nmol/kg (i.v.), which represents a 9-fold increase in potency relative to R(-)-apomorphine's ID50 of 18.0 ± 4.0 nmol/kg [2].

Behavioral Pharmacology Stereotypy Locomotor Activity In Vivo Potency

Functional Divergence of N-Propylnorapomorphine HCl Enantiomers: R(-) Agonist versus S(+) Limbic-Selective Antagonist Activity

The enantiomers of N-Propylnorapomorphine HCl exhibit diametrically opposed functional activities despite comparable receptor binding affinities. R(-)-NPA functions as a full D2/D3 agonist, completely inhibiting dopamine neuron firing in the substantia nigra with an ID50 of 2.0 nmol/kg (i.v.) [1]. In contrast, S(+)-NPA is devoid of agonist efficacy in this assay; it does not inhibit dopamine cell firing when administered alone and can act as an antagonist when administered prior to R(-)-NPA or apomorphine [1]. Crucially, S(+)-NPA demonstrates limbic selectivity: it inhibits apomorphine-induced locomotion (a limbic-mediated behavior) at doses that spare striatal stereotypy (a striatal-mediated behavior), whereas typical antipsychotics like haloperidol non-selectively inhibit both behaviors [2]. This regional selectivity is a unique property not shared by the R(-) enantiomer or by apomorphine itself.

Enantioselectivity Functional Antagonism Limbic Selectivity Aporphine Pharmacology

Comparative Brain Penetration and Pharmacokinetic Profile of N-Propylnorapomorphine HCl versus Apomorphine and Norapomorphine

Pharmacokinetic modeling in mice reveals that N-Propylnorapomorphine HCl exhibits a brain-content-based relative potency of 0.39, which is intermediate between apomorphine (relative potency = 1.0) and norapomorphine (relative potency = 0.06) [1]. Importantly, the brain distribution profile of NPA, as assessed by area under the curve (AUC) analysis, exceeds that of both apomorphine and norapomorphine, indicating superior penetration into the central nervous system compartment [1]. The elimination half-life (t1/2) in mice for NPA is 29 minutes, compared to 47 minutes for apomorphine and 20 minutes for norapomorphine [1].

Pharmacokinetics Brain Penetration Half-Life Distribution

Stability and Handling Considerations for N-Propylnorapomorphine HCl: Critical Differentiator for Reproducible Experimental Outcomes

N-Propylnorapomorphine HCl is subject to rapid oxidation in aqueous solution, a property it shares with the broader aporphine class . To ensure experimental reproducibility, the compound must be dissolved in oxygen-free, boiled water containing 0.1% sodium metabisulfite or other antioxidants, with solutions prepared freshly immediately prior to use . For solid-state storage, the hydrochloride salt should be kept tightly sealed at 2-8°C, and vials are typically packed under argon; bottles should be resealed under argon or nitrogen after each use to maximize stability . Solubility in 0.1 M HCl is 5-10 mg/mL, providing a convenient acidic vehicle for initial dissolution [1]. These handling requirements are more stringent than those for many other dopamine agonists (e.g., quinpirole, ropinirole), and failure to adhere to them will result in significant batch-to-batch variability and diminished potency due to oxidative degradation.

Stability Oxidation Formulation Storage

Optimized Application Scenarios for N-Propylnorapomorphine HCl in Basic and Translational Research


High-Sensitivity Dopamine D2/D3 Receptor Binding and Occupancy Assays

Given its exceptionally high affinity for the D2(High) receptor state (Ki = 0.18 nM) [1], N-Propylnorapomorphine HCl is the ligand of choice for competitive binding assays and receptor occupancy studies requiring maximal sensitivity and a high signal-to-noise ratio. Its 10-fold greater affinity relative to apomorphine enables detection of subtle changes in receptor density or affinity state that may be obscured when using lower-affinity probes. For PET imaging applications, [11C]NPA serves as a validated D2/3 agonist radiotracer, with its high specific binding facilitating precise quantification of receptor availability in human and non-human primate brain [2].

Behavioral Pharmacology Studies Requiring Potent and Sustained Dopaminergic Stimulation

The 2.3- to 8.7-fold enhanced behavioral potency of R(-)-NPA HCl relative to apomorphine [1], coupled with its superior brain penetration [2], makes it an optimal tool for inducing robust stereotypy, locomotor activation, and rotational behavior in rodent models. Its intermediate half-life (t1/2 = 29 min) [2] provides a duration of action that is well-suited for acute behavioral assays, while its high potency minimizes the required dose, thereby reducing the risk of non-specific effects. These properties are particularly advantageous in studies of dopaminergic sensitization, drug discrimination, and food-drug choice paradigms [3].

Dissection of Limbic versus Striatal Dopamine Receptor Function Using Enantioselective Pharmacology

The availability of both R(-)-NPA (full D2/D3 agonist) and S(+)-NPA (limbic-selective antagonist) as distinct research tools enables precise dissection of regional dopaminergic signaling [1]. Investigators can employ R(-)-NPA to globally activate D2/D3 receptors and S(+)-NPA to selectively block limbic-mediated behaviors (e.g., locomotion) without affecting striatal-mediated stereotypy [2]. This enantiomeric pair provides a unique pharmacological approach for studying the neurobiological substrates of motivation, reward, and psychosis, and for evaluating novel compounds with putative limbic-selective activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Propylnorapomorphine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.